2-Oxoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANDCZTVNQSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470901 |

Source

|

| Record name | 2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60939-21-1 |

Source

|

| Record name | Acetamide, 2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60939-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxoacetamide: A Technical Guide to its Core Properties and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoacetamide, also known as glyoxamide, is the simplest α-ketoamide. Its core structure, consisting of an amide linked to a ketone, is a key pharmacophore found in a variety of biologically active molecules. While the parent compound (C₂H₃NO₂) is not extensively characterized in the literature, its derivatives are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and biological relevance of the 2-oxoacetamide scaffold, with a focus on its derivatives due to the limited available data on the unsubstituted parent molecule.

Core Structure and Properties

The fundamental 2-oxoacetamide structure is characterized by a reactive α-keto group adjacent to an amide functionality. This arrangement imparts unique chemical properties that are leveraged in the design of bioactive compounds.

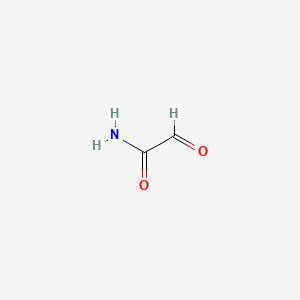

Chemical Structure of 2-Oxoacetamide

Caption: Chemical structure of the parent 2-oxoacetamide.

Physicochemical Properties

| Property | Data for N-phenyl-2-oxoacetamide[1] | Notes |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | The parent 2-oxoacetamide has a molecular weight of 73.05 g/mol .[2] |

| Appearance | Not specified | Generally expected to be a solid at room temperature. |

| Melting Point | Not specified | Varies significantly with substitution. |

| Boiling Point | Not specified | Likely to decompose upon heating. |

| Solubility | Not specified | Solubility is highly dependent on the nature of the substituent. |

Synthesis of the 2-Oxoacetamide Scaffold

A common and versatile method for the synthesis of N-substituted 2-oxoacetamides is the ring-opening of isatin derivatives. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.

General Experimental Protocol: Synthesis of N-Aryl-glyoxamides from N-Aryl Isatins

This protocol describes a general procedure for the synthesis of N-aryl-glyoxamide derivatives through the ring-opening of N-aryl isatins with amines.[3]

Materials:

-

N-Aryl isatin derivative

-

Appropriate amine (cyclic, acyclic, or amino acid ester)

-

Solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

-

Dissolve the N-aryl isatin in a suitable solvent.

-

Add the desired amine to the reaction mixture. The stoichiometry may vary depending on the specific reactants.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-aryl-glyoxamide derivative using standard techniques such as recrystallization or column chromatography.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of N-substituted 2-oxoacetamides.

Spectroscopic Characterization

The structural elucidation of 2-oxoacetamide derivatives relies on standard spectroscopic techniques. Below are representative data for N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for confirming the structure of 2-oxoacetamide derivatives.

| Nucleus | Representative Chemical Shifts (ppm) for N-Aryl Derivatives | Notes |

| ¹H | 8.0 - 9.5 (s, 1H, -NH) | The amide proton signal is typically a singlet and its chemical shift can be influenced by solvent and concentration. Aromatic protons will appear in the 7.0-8.0 ppm range. |

| 9.5 - 10.0 (s, 1H, -CHO) | The aldehydic proton of the α-keto group is highly deshielded. | |

| ¹³C | 155 - 165 (C=O, amide) | The amide carbonyl carbon. |

| 185 - 195 (C=O, ketone) | The ketone carbonyl carbon appears at a lower field. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 2-oxoacetamides.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3400 (broad) | Indicative of the amide N-H bond. |

| C=O Stretch | 1680 - 1720 (strong) | Overlapping signals from the ketone and amide carbonyls are expected. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-oxoacetamides is expected to involve cleavage adjacent to the carbonyl groups.

Chemical Reactivity and Biological Significance

The reactivity of the 2-oxoacetamide core is dominated by the electrophilic nature of the two carbonyl carbons. The α-keto group is particularly susceptible to nucleophilic attack. This reactivity is central to the biological activity of many of its derivatives.

Signaling Pathway Implication

Caption: General scheme of a 2-oxoacetamide derivative interacting with a biological pathway.

Biological Activities of Derivatives

Derivatives of 2-oxoacetamide have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold.

-

Anti-Hepatitis B Virus (HBV) Agents: Certain glyoxamide derivatives have been identified as potent inhibitors of HBV replication, affecting nucleocapsid formation and the maintenance of covalently closed circular DNA (cccDNA).[4][5]

-

Bacterial Quorum Sensing Inhibitors: N-aryl-glyoxamide derivatives have been shown to inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli, thereby reducing the expression of virulence factors and biofilm formation.[3] These compounds are considered promising candidates for combating antimicrobial resistance.

-

Other Potential Applications: The 2-oxoacetamide moiety is present in molecules with a wide array of other reported biological activities, highlighting its importance as a privileged scaffold in drug discovery.

Conclusion

The 2-oxoacetamide core is a valuable structural motif in the design of novel therapeutic agents. While detailed physicochemical data for the parent compound, glyoxamide, is scarce, the synthesis and biological evaluation of its numerous derivatives have revealed a rich and diverse pharmacology. The synthetic accessibility of these compounds, coupled with their significant biological activities, ensures that the 2-oxoacetamide scaffold will remain an area of active investigation for researchers and drug development professionals. Future work focusing on the characterization of the parent molecule could provide a more complete understanding of the fundamental properties that contribute to the bioactivity of its derivatives.

References

- 1. N-phenyl glyoxamide | C8H7NO2 | CID 11954689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and biological evaluation of novel acyclic and cyclic glyoxamide based derivatives as bacterial quorum sensing and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and Structure Activity Relationship of Glyoxamide Derivatives as Anti-Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure activity relationship of glyoxamide derivatives as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of 2-Oxoacetamide

For: Researchers, Scientists, and Drug Development Professionals

On: Core Physicochemical Properties of 2-Oxoacetamide

This technical guide provides a summary of the available physicochemical data for 2-Oxoacetamide. It is important to note that experimentally determined data for this compound is scarce in publicly accessible literature. Therefore, this guide combines predicted data from computational models with generalized, standard experimental protocols for the determination of these properties.

Core Physicochemical Data

Due to the limited availability of experimental data, the following table summarizes computationally predicted physicochemical properties for 2-Oxoacetamide. These values provide a useful estimation for initial research and development activities.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₂H₃NO₂ | - |

| Molecular Weight | 73.05 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa (acidic) | Not available | - |

| pKa (basic) | Not available | - |

| logP | Not available | - |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid amide like 2-Oxoacetamide.

Synthesis and Purification of 2-Oxoacetamide

A plausible synthetic route for 2-Oxoacetamide is the amidation of glyoxylic acid.

Reaction:

Materials:

-

Glyoxylic acid

-

Ammonia solution (e.g., 28% in water)

-

A suitable solvent (e.g., a polar aprotic solvent like Dioxane or THF)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture, acetonitrile)

Procedure:

-

Dissolve glyoxylic acid in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the ammonia solution to the cooled solution of glyoxylic acid with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization.[1][2][3] Dissolve the crude solid in a minimum amount of a hot solvent, then allow it to cool slowly to form crystals.[2]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified 2-Oxoacetamide in a vacuum oven.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of purified 2-Oxoacetamide

Procedure:

-

Ensure the sample is completely dry and finely powdered.[4]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the sample at a steady rate (e.g., 10°C/minute) to get an approximate melting point.[5]

-

Repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/minute.[4]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.[5]

Determination of Aqueous Solubility

Procedure:

-

Add a small, accurately weighed amount of 2-Oxoacetamide (e.g., 10 mg) to a vial.

-

Add a known volume of distilled water (e.g., 1 mL) and stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add more solute and repeat until a saturated solution is obtained.

-

If the solid is not fully dissolved, filter the saturated solution to remove any excess solid.

-

Analyze the concentration of 2-Oxoacetamide in the clear filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Express the solubility in terms of mg/mL or mol/L.

Determination of pKa

Potentiometric titration is a common method for pKa determination.[6][7]

Procedure:

-

Prepare a standard solution of 2-Oxoacetamide of known concentration in water.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the 2-Oxoacetamide solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.[8] The equivalence point can be determined from the steepest point of the curve or from a derivative plot (ΔpH/ΔV vs. volume).

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the standard technique for logP determination.[9][10][11][12][13]

Procedure:

-

Prepare a stock solution of 2-Oxoacetamide in a suitable solvent.

-

Add a small aliquot of the stock solution to a flask containing a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the flask for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[13]

-

Allow the two phases to separate completely.

-

Carefully take a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of 2-Oxoacetamide in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the logP value using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in water]).

Visualizations

Proposed Synthesis and Purification Workflow for 2-Oxoacetamide

Caption: Proposed workflow for the synthesis and purification of 2-Oxoacetamide.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

A Technical Guide to the Synthesis and Discovery of Glyoxylamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, discovery, and therapeutic potential of glyoxylamide compounds. Glyoxylamides, characterized by an α-ketoamide functional group, are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] This versatility has led to the development of numerous derivatives with significant pharmacological activities, including antibacterial, anticancer, and quorum sensing inhibitory properties.[3][4][5] This document details key synthetic methodologies, experimental protocols, and the biological significance of this important class of molecules.

Core Synthetic Methodologies

The synthesis of the glyoxylamide scaffold can be achieved through several efficient chemical strategies. The most prominent methods include the ring-opening of N-acylisatins and multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which are highly valued for their efficiency and suitability for creating diverse chemical libraries.

Ring-Opening of N-Acylisatins

A primary and effective method for synthesizing glyoxylamides involves the nucleophilic ring-opening of N-acylisatins. This reaction is versatile, accommodating a range of nucleophiles such as amines, alcohols, and amino acid esters to yield corresponding glyoxylamide derivatives.[3][6] The reaction typically proceeds by the attack of the nucleophile on the C2-carbonyl group of the isatin ring, leading to the cleavage of the amide bond and formation of the acyclic glyoxylamide product. Strategies to enhance reaction efficiency include increasing the electrophilicity of the isatin ring or the nucleophilicity of the attacking amine.[7] Peptidomimetic dendrimers and bis-glyoxylamide peptidomimetics have also been successfully synthesized using this facile ring-opening strategy.[3][6][8]

Caption: Workflow for Glyoxylamide Synthesis via N-Acylisatin Ring-Opening.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery for rapidly generating molecular complexity and diverse compound libraries from simple starting materials.[9] The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used in the synthesis of glyoxylamide-related structures.

1.2.1. The Passerini Reaction First reported in 1921, the Passerini reaction is a three-component reaction (3CR) that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[10][11] This reaction is highly atom-economical and proceeds efficiently, often in aprotic solvents at high concentrations.[9][12] The mechanism can be either concerted or ionic, depending on the solvent polarity.[11] The resulting α-acyloxy amides are present in many pharmacologically active compounds and can serve as versatile intermediates for further synthesis.[13]

Caption: Schematic of the Passerini Three-Component Reaction (3CR).

1.2.2. The Ugi Reaction The Ugi reaction is a four-component reaction (4CR) that involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[14][15] The reaction is exceptionally efficient for creating peptidomimetics and other complex molecules in a single pot.[14][16] The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[17]

Caption: Schematic of the Ugi Four-Component Reaction (4CR).

Other Synthetic Routes

An alternative efficient method involves the in situ generation of indole-3-glyoxalylchloride from the reaction of a readily available indole with oxalyl chloride.[4] This reactive intermediate is then treated with an amine, such as tryptamine, to produce bis(indolyl)glyoxylamides in high yields. This sequential one-pot procedure simplifies the synthesis process significantly.[4]

Discovery and Biological Activity

The indole-3-glyoxylamide scaffold is a cornerstone in modern drug discovery, valued for its ability to form the basis of compounds with a wide array of pharmacological activities.[1][18]

-

Anticancer Activity : Many glyoxylamide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[4] One series of thiazole-linked indolyl-3-glyoxylamide derivatives were identified as tubulin polymerization inhibitors.[5] The most active compound from this series, 13d, displayed an IC₅₀ of 93 nM against the DU145 prostate cancer cell line.[5] Further studies showed that this compound induces apoptosis, causes cell cycle arrest at the G2/M phase, and leads to a collapse of the mitochondrial membrane potential.[5] Molecular modeling confirmed that these compounds bind at the colchicine binding site of tubulin.[5]

Caption: Anticancer Mechanism via Tubulin Polymerization Inhibition.

-

Antibacterial Activity : Glyoxylamides have emerged as promising candidates for developing new antibacterial agents to combat rising antimicrobial resistance.[7] A series of bis(indolyl)glyoxylamides were synthesized and tested against both Gram-positive and Gram-negative bacterial strains.[4] Several compounds in this series displayed potent activity, particularly against Gram-negative bacteria, and were shown to be non-toxic to mammalian cells, suggesting they target bacterial-specific pathways.[4]

-

Quorum Sensing (QS) Inhibition : Certain acyclic and cyclic glyoxamide derivatives have been shown to possess quorum sensing inhibition activity against bacteria like P. aeruginosa and E. coli.[3] This mechanism offers an alternative to traditional bactericidal or bacteriostatic action by disrupting bacterial communication.

Data Summary

Quantitative data from synthetic and biological studies are summarized below for comparative analysis.

Table 1: Summary of Synthesis Yields for Glyoxylamide Derivatives

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Ring-Opening | N-acetylisatin, methyl-2-amino-5-methoxybenzoate | Glyoxylamide 5 | 12% | [7] |

| Ring-Opening | N-acetylisatin, methyl-2-amino-4-methoxybenzoate | Glyoxylamide 6 | 11% | [7] |

| Hydrolysis | Glyoxylamide 5 | Glyoxylamide 7 | 52% | [7] |

| Hydrolysis | Glyoxylamide 6 | Glyoxylamide 8 | 42% | [7] |

| One-Pot Reaction | Indole, Oxalyl Chloride, Tryptamine | Bis(indolyl)glyoxylamides (10a-n) | 82-93% | [4] |

Table 2: Cytotoxic Activity of Thiazole-Linked Indolyl-3-Glyoxylamide (Compound 13d)

| Cell Line | Cancer Type | IC₅₀ | Reference |

| DU145 | Prostate | 93 nM | [5] |

| PC-3 | Prostate | - | [5] |

| A549 | Lung | - | [5] |

| HCT-15 | Colon | - | [5] |

| RWPE-1 | Normal Prostate Epithelial | Found to be safe relative to DU145 | [5] |

Experimental Protocols

This section provides generalized methodologies for the key synthetic procedures discussed. Researchers should adapt these protocols based on specific substrates and desired products.

Protocol 1: General Procedure for Glyoxylamide Synthesis via Ring-Opening of N-acetylisatin

-

Reactant Preparation : Dissolve N-acetylisatin (1 equivalent) in a suitable aprotic solvent such as acetonitrile (ACN).

-

Addition of Nucleophile : Add the desired amine or amino acid ester hydrochloride (1-1.2 equivalents) to the solution.

-

Base/Additive Addition : If using a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents). For challenging reactions, an additive like OxymaPure can be included to improve purity and yield.[7]

-

Reaction Conditions : Heat the reaction mixture to reflux under an inert nitrogen atmosphere.

-

Monitoring and Workup : Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 12 to 48 hours.[3][7] Upon completion, cool the mixture to room temperature. A precipitate may form, which can be collected by filtration.[3]

-

Purification : Purify the crude product via recrystallization or column chromatography to obtain the desired glyoxylamide derivative.

Protocol 2: General Procedure for Bis(indolyl)glyoxylamide Synthesis (One-Pot)

-

Intermediate Formation : In a reaction vessel under an inert atmosphere, dissolve the starting indole (1 equivalent) in a dry solvent. Add oxalyl chloride to generate the indole-3-glyoxalylchloride intermediate in situ.[4]

-

Amine Addition : To the same vessel, add the desired tryptamine derivative (1 equivalent).[4]

-

Reaction Conditions : Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

-

Workup and Purification : Upon completion, perform an appropriate aqueous workup to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography, to yield the pure bis(indolyl)glyoxylamide.[4]

Protocol 3: General Procedure for the Passerini Three-Component Reaction

-

Reactant Mixture : Combine the carboxylic acid (1 equivalent), the carbonyl compound (aldehyde or ketone, 1 equivalent), and the isocyanide (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane).[11][12]

-

Reaction Conditions : Stir the mixture at room temperature. The reaction is often rapid, and high concentrations of reactants are favorable.[12]

-

Monitoring and Workup : Monitor the reaction by TLC. Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

-

Purification : Purify the resulting crude α-acyloxy amide by flash column chromatography or recrystallization.

Protocol 4: General Procedure for the Ugi Four-Component Reaction

-

Reactant Mixture : In a single reaction vessel, mix the amine (1 equivalent), the carbonyl compound (1 equivalent), the carboxylic acid (1 equivalent), and the isocyanide (1 equivalent). A polar solvent such as methanol is commonly used.[14][15]

-

Reaction Conditions : Stir the solution at room temperature. The reaction may proceed for several hours to overnight. For some substrates, a precipitate of the product may form directly from the reaction mixture.[14]

-

Monitoring and Workup : Monitor the reaction by TLC. If a precipitate forms, it can be isolated by filtration and washed with a cold solvent.[14] If the product is soluble, the solvent is removed under reduced pressure.

-

Purification : The crude α-acylamino amide is purified by standard methods such as column chromatography or recrystallization.

References

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Bis-Glyoxylamide Peptidomimetics Derived from Bis- N-acetylisatins Linked at C5 by a Methylene or Oxygen Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. Passerini Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxoacetamide derivatives, a class of compounds demonstrating significant potential in drug discovery. This document details their synthesis, biological activities against various targets, and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Synthesis of 2-Oxoacetamide Derivatives

The synthesis of 2-oxoacetamide derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an amine with an α-ketoacid chloride or a related activated α-ketoacid derivative.

A general synthetic approach involves the coupling of a primary or secondary amine with an oxalyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions can be optimized to improve yield and purity.

For instance, the synthesis of N-aryl-2-oxoacetamides can be accomplished by reacting an appropriately substituted aniline with ethyl 2-chloro-2-oxoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Synthetic Scheme:

Another versatile method for the synthesis of 2-oxoacetamides is the oxidation of the corresponding α-hydroxyacetamides. Various oxidizing agents can be employed for this transformation, such as manganese dioxide or Swern oxidation conditions.

Furthermore, specialized derivatives, such as those incorporating heterocyclic moieties like carbazole, have been synthesized. For example, 2-(carbazol-3-yl)-2-oxoacetamide analogues can be prepared through a multi-step synthesis starting from 9-ethyl-9H-carbazol-3-amine. This amine is first reacted with bromoacetyl bromide to form an intermediate, which is then coupled with various nucleophiles.

Biological Activities and Quantitative Data

2-Oxoacetamide derivatives have been shown to exhibit a wide range of biological activities, targeting various enzymes and receptors implicated in disease. The following tables summarize the quantitative data for several key derivatives.

Pancreatic Lipase Inhibitors

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it an attractive target for the treatment of obesity. Certain 2-oxoacetamide derivatives have demonstrated potent inhibitory activity against this enzyme.

| Compound ID | Structure | Target | IC50 (µM) |

| 7e | 2-(carbazol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Pancreatic Lipase | 6.31[1] |

| 7f | 2-(carbazol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide | Pancreatic Lipase | 8.72[1] |

| 7p | 2-(carbazol-3-yl)-N-(3,4-dichlorophenyl)-2-oxoacetamide | Pancreatic Lipase | 9.58[1] |

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 is an enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Acetamide derivatives, a class closely related to 2-oxoacetamides, have been extensively studied as COX-2 inhibitors.

Quantitative data for specific 2-oxoacetamide derivatives as COX-2 inhibitors is an active area of research. The data below is for closely related acetamide derivatives to illustrate the potential of this scaffold.

| Compound Class | General Structure | Target | Activity |

| N-phenylacetamide derivatives | Aryl-NH-CO-CH3 | COX-2 | Potent and selective inhibition |

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

Hypoxia-inducible factor-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels and is a key target in cancer therapy.

Specific IC50 values for 2-oxoacetamide derivatives targeting HIF-1α are currently under extensive investigation. The following data highlights the potential of related structures.

| Compound ID | Structure | Target Cell Line | IC50 (µM) |

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 52[2] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 80[2] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100[2] |

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

N-acylethanolamine acid amidase is a cysteine hydrolase involved in the degradation of fatty acid ethanolamides, which are endogenous lipid signaling molecules.

| Compound ID | Structure | Target | IC50 (nM) |

| 14q | (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | NAAA | 7[3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of 2-oxoacetamide derivatives. The following sections provide methodologies for key assays.

Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide Derivatives

A general procedure for the synthesis of these derivatives is as follows:

-

Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide: To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, add bromoacetyl bromide dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion. The resulting product is isolated and purified.

-

Synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues: The intermediate from the previous step is reacted with a variety of nucleophiles (e.g., substituted anilines) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. The reaction is typically stirred at room temperature or heated to facilitate the reaction. The final products are then isolated and purified by chromatography.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzymatic activity of pancreatic lipase.

-

Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (p-NPB) as the substrate, Tris-HCl buffer.

-

Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme solution to a buffer solution. c. Add the test compound solution to the wells and incubate for a defined period at 37°C. d. Initiate the reaction by adding the substrate solution (p-NPB) to all wells. e. The hydrolysis of p-NPB to p-nitrophenol results in a yellow color, which is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

COX-2 Inhibitor Screening Assay

This assay is used to identify and characterize inhibitors of the COX-2 enzyme.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid as the substrate, a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure: a. In a 96-well plate, add the COX-2 enzyme to the assay buffer. b. Add the test compounds at various concentrations. c. Add a COX cofactor and a fluorescent probe to the wells. d. Initiate the reaction by adding arachidonic acid. e. The enzymatic reaction produces an intermediate that reacts with the probe to generate a fluorescent signal. f. The fluorescence is measured kinetically using a plate reader (Ex/Em = 535/587 nm).[4][5] g. The inhibitory activity is determined by the reduction in the rate of fluorescence increase.

HIF-1α Inhibitor Assay

This assay is designed to screen for inhibitors of HIF-1α activity, often using a cell-based reporter system.

-

Cell Line: A stable cell line expressing a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of a HIF-1-responsive promoter.

-

Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere. b. Treat the cells with the test compounds at various concentrations. c. Induce hypoxia by placing the cells in a hypoxic chamber or by using a hypoxia-mimicking agent. d. After incubation, lyse the cells and measure the reporter gene activity. e. A decrease in reporter activity in the presence of the test compound indicates inhibition of the HIF-1 pathway.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by 2-oxoacetamide derivatives is essential for elucidating their mechanism of action and for rational drug design.

Prostaglandin Synthesis Pathway (COX-2 Inhibition)

2-Oxoacetamide derivatives with COX-2 inhibitory activity interfere with the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

References

The 2-Oxoacetamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxoacetamide moiety, a key pharmacophore, has garnered significant attention in medicinal chemistry for its versatile role in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 2-oxoacetamide core, including its chemical and biological properties, synthesis, and applications in drug discovery, with a focus on its utility as an enzyme inhibitor.

Physicochemical Properties and Advantages

The 2-oxoacetamide core, characterized by an amide group adjacent to a ketone, possesses a unique electronic and conformational profile. This structure confers several advantages over other dicarbonyl compounds, such as α-ketoacids and α-ketoesters. Notably, 2-oxoacetamides exhibit improved membrane permeability compared to the more polar α-ketoacids and enhanced stability against plasma esterases relative to α-ketoesters. Furthermore, they are generally more resistant to proteolytic cleavage, contributing to better pharmacokinetic profiles.

The reactivity of the 2-oxoacetamide core can be tuned. The electrophilic nature of the ketone allows for covalent interactions with nucleophilic residues in enzyme active sites, such as the thiol group of cysteine or the hydroxyl group of serine. This interaction can be reversible, which may offer a safer profile compared to irreversible covalent inhibitors.

Synthesis of 2-Oxoacetamide Derivatives

A general and robust method for the synthesis of 2-oxoacetamide derivatives involves the oxidation of α-hydroxyamides. Other common strategies include the C(2)-oxidation of amide starting compounds and amidation approaches that form the C(1)–N bond.

Experimental Protocol: Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives

This protocol describes a common method for synthesizing a class of 2-oxoacetamide-containing compounds that have shown inhibitory activity against enzymes like Mycobacterium tuberculosis InhA.

Step 1: Synthesis of 2-Chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide Intermediate

-

To a solution of 3-amino-2-arylquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent such as absolute ethanol, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide intermediate.

Step 2: Synthesis of the Final 2-Oxoacetamide Derivatives

-

The subsequent steps to generate the final 2-oxoacetamide derivatives can vary, often involving nucleophilic substitution of the chloride. For the synthesis of many bioactive compounds, further reactions are carried out. For instance, to obtain N-substituted acetamides, the chloroacetamide intermediate is reacted with various amines.

A generalized workflow for the synthesis of 2-oxoacetamide derivatives is depicted below:

Caption: A generalized workflow for the synthesis of 2-oxoacetamide derivatives.

Biological Applications and Mechanism of Action

The 2-oxoacetamide core is a prominent feature in a variety of enzyme inhibitors, targeting proteases, kinases, and other enzymes.

Protease Inhibition

A significant application of the 2-oxoacetamide scaffold is in the development of protease inhibitors. The α-keto group acts as a "warhead" that is attacked by a nucleophilic residue (typically cysteine or serine) in the protease's active site, forming a reversible covalent thiohemiketal or hemiketal adduct. This mechanism is effective against a range of viral and human proteases.

Signaling Pathway of a 2-Oxoacetamide-based Cysteine Protease Inhibitor

Caption: Mechanism of action for a 2-oxoacetamide-based cysteine protease inhibitor.

Inhibition of Other Enzymes

Beyond proteases, 2-oxoacetamide derivatives have shown potent inhibitory activity against other important enzyme targets.

-

Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antitubercular drugs. 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been identified as effective InhA inhibitors.

-

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated potent α-glucosidase inhibitory activity.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of representative 2-oxoacetamide derivatives against various enzyme targets.

Table 1: Inhibitory Activity of 2-(4-oxoquinazolin-3(4H)-yl)acetamide Derivatives against M. tuberculosis InhA

| Compound | R Group | IC50 (µM) |

| 1a | Phenyl | 1.25 |

| 1b | 4-Chlorophenyl | 0.85 |

| 1c | 4-Methoxyphenyl | 1.50 |

| 1d | 2,4-Dichlorophenyl | 0.65 |

Table 2: Inhibitory Activity of Quinazolinone-1,2,3-triazole-acetamide Conjugates against α-Glucosidase

| Compound | Ar Group | IC50 (µM) |

| 2a | Phenyl | 25.4 |

| 2b | 4-Nitrophenyl | 15.2 |

| 2c | 4-Chlorophenyl | 18.9 |

| 2d | 4-Methylphenyl | 22.1 |

Table 3: Inhibitory Activity of α-Ketoamide Derivatives against Enterovirus 71 3C Protease

| Compound | P1' Group | P2 Group | IC50 (µM) |

| 3a | Methyl | Benzyl | 5.62 |

| 3b | Ethyl | Benzyl | 4.88 |

| 3c | Methyl | 4-Fluorobenzyl | 1.32 |

| 3d | Ethyl | 4-Fluorobenzyl | 1.88 |

Experimental Protocols for Biological Assays

InhA Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against Mycobacterium tuberculosis InhA enzyme.

Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH, and InhA enzyme.

-

Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, DD-CoA.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for InhA Inhibition Assay

Caption: Workflow for the in vitro InhA enzyme inhibition assay.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compounds dissolved in DMSO

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate containing phosphate buffer.

-

Add the α-glucosidase enzyme solution to each well and incubate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the reaction mixture at 37 °C for 20 minutes.

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the InhA assay.

Conclusion

The 2-oxoacetamide core represents a privileged and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and its ability to engage in reversible covalent interactions with enzyme targets make it an attractive starting point for the design of novel therapeutics. The continued exploration of structure-activity relationships and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved 2-oxoacetamide-based drugs for a wide range of diseases.

biological significance of the oxoacetamide moiety

An In-depth Technical Guide to the Biological Significance of the Oxoacetamide Moiety

Introduction

The oxoacetamide moiety, a key structural motif in medicinal chemistry, consists of an amide linked to an α-keto group. This functional group arrangement imparts a unique combination of electronic and steric properties, enabling it to act as a versatile pharmacophore. Its ability to form multiple hydrogen bonds, engage in dipole-dipole interactions, and act as a bioisosteric replacement for other functional groups has made it a privileged scaffold in the design of a wide array of biologically active compounds. This guide explores the core , focusing on its role in enzyme inhibition, receptor modulation, and its application in modern drug discovery for researchers, scientists, and drug development professionals.

Mechanism of Action and Biological Targets

The biological activity of oxoacetamide-containing compounds is primarily driven by their ability to interact with specific biological targets, most notably enzymes and receptors. The electrophilic nature of the α-keto carbon and the hydrogen bonding capacity of the amide group are crucial for these interactions.

Enzyme Inhibition

The oxoacetamide framework is a prominent feature in numerous enzyme inhibitors targeting a range of diseases. Molecules with this core structure are reported to exhibit a wide spectrum of biological activities.[1]

-

Cholinesterases and Monoamine Oxidases: Acetamide derivatives have been identified as potent modulators of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[2] For instance, the compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide was reported as a potent and selective MAO-A inhibitor with an IC50 value of 0.028 μM.[2]

-

Heme Oxygenase-1 (HO-1): In cancer therapy, overexpression of HO-1 is linked to poor prognosis and chemoresistance.[3] Novel acetamide-based inhibitors have been developed to target this enzyme. Compounds featuring an amide linker and an imidazole moiety have shown significant inhibitory potency against HO-1, with some derivatives exhibiting IC50 values in the low micromolar range.[3]

-

α-Glucosidase: Acetamide derivatives have also demonstrated inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential application in managing diabetes.[4]

Receptor Antagonism

Beyond enzyme inhibition, the oxoacetamide scaffold is crucial for designing receptor antagonists for inflammatory diseases.

-

P2Y14 Receptor (P2Y14R): The P2Y14 receptor is involved in numerous human inflammatory diseases.[5] A series of N-substituted-acetamide derivatives were developed as potent P2Y14R antagonists. The most potent of these, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), displayed an exceptionally low IC50 of 0.6 nM.[5] This compound demonstrated satisfactory inhibitory activity in a model of acute gouty arthritis by decreasing inflammatory factor release and cell pyroptosis through the NLRP3/GSDMD signaling pathway.[5]

Quantitative Data on Bioactivity

The potency of various oxoacetamide and related acetamide derivatives has been quantified through in vitro assays. The following table summarizes key inhibitory concentration (IC50) data for representative compounds against their respective targets.

| Compound Class/Name | Target | IC50 Value | Biological Application | Reference |

| Flavonoid Acetamide Derivatives | DPPH Radical Scavenging | 33.83 - 67.10 µM | Antioxidant Activity | [6] |

| N-[5-(acetyloxy)-2-(4-chlorophenyl)...]acetamide | MAO-A | 0.028 µM | Neurodegenerative Diseases | [2] |

| Acetamide-based HO-1 Inhibitor (7i) | Heme Oxygenase-1 (HO-1) | 0.9 µM | Anticancer | [3] |

| Acetamide-based HO-1 Inhibitor (7l) | Heme Oxygenase-1 (HO-1) | 1.2 µM | Anticancer | [3] |

| Acetamide-based HO-1 Inhibitor (7p) | Heme Oxygenase-1 (HO-1) | 8.0 µM | Anticancer | [3] |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | Melanoma, Pancreatic Cancer, CML cell lines | High in vitro potency | Anticancer | [7] |

| N-(1H-benzo[d]imidazol-6-yl)...acetamide (I-17) | P2Y14 Receptor | 0.0006 µM (0.6 nM) | Anti-inflammatory (Gout) | [5] |

Signaling Pathway Modulation

Oxoacetamide derivatives can exert their effects by modulating key cellular signaling pathways. As demonstrated by the P2Y14R antagonist I-17 , these compounds can intervene in inflammatory processes.

Caption: Modulation of the NLRP3/GSDMD signaling pathway by an oxoacetamide-based P2Y14R antagonist.[5]

Experimental Protocols

The discovery and validation of bioactive oxoacetamide compounds rely on standardized synthesis and bioassay protocols.

General Synthesis of an N-Aryl Acetamide Derivative

This protocol outlines a common method for synthesizing acetamide derivatives, which can be adapted for oxoacetamide synthesis with appropriate starting materials.

-

Step 1: Intermediate Preparation: An appropriate aromatic amine is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the N-aryl-2-chloroacetamide intermediate.

-

Step 2: Nucleophilic Substitution: The chloroacetamide intermediate is then reacted with a nucleophile (e.g., a substituted phenol or amine) in a solvent like acetonitrile with a base such as potassium carbonate (K2CO3).[4]

-

Step 3: Reaction Monitoring and Work-up: The reaction is stirred, often at an elevated temperature, and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

-

Step 4: Purification: The crude product is purified using column chromatography on silica gel to yield the final acetamide derivative.[6] The structure is then confirmed by spectral techniques such as NMR, IR, and mass spectrometry.[4]

In Vitro Enzyme Inhibition Assay (General Workflow)

This workflow describes a typical procedure for determining the IC50 value of an inhibitor.

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor in vitro.[4]

Protocol Details:

-

Preparation: A reaction mixture is prepared in a 96-well plate, typically containing a phosphate buffer (pH 6.8), the target enzyme, and varying concentrations of the test compound (inhibitor) dissolved in DMSO.[4] A control group contains DMSO without the inhibitor.

-

Pre-incubation: The plate is pre-incubated for a set time (e.g., 15 minutes) at a physiological temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: The enzymatic reaction is started by adding a specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).[4]

-

Measurement: After a further incubation period, the absorbance of the product is measured using a microplate reader at a specific wavelength (e.g., 400 nm).[4]

-

Calculation: The percentage of enzyme inhibition is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

The oxoacetamide moiety is a cornerstone of modern medicinal chemistry, serving as a highly effective pharmacophore for designing potent and selective enzyme inhibitors and receptor modulators. Its utility spans a wide range of therapeutic areas, including neurodegenerative disorders, cancer, and inflammatory diseases. The ability to readily synthesize derivatives and establish clear structure-activity relationships ensures that the oxoacetamide scaffold will remain a high-priority framework for the development of novel therapeutics. Future research will likely focus on leveraging this moiety to tackle increasingly complex biological targets and to design next-generation drugs with improved efficacy and pharmacokinetic profiles.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Oxoacetamides: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoacetamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of recent research on 2-oxoacetamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including oncology, metabolic disorders, and infectious diseases.

Core Findings and Quantitative Data

Research has identified potent 2-oxoacetamide derivatives against several key biological targets. The following tables summarize the quantitative data for lead compounds in three distinct therapeutic areas.

Pancreatic Lipase Inhibitors for Obesity

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues have been identified as potent inhibitors of pancreatic lipase (PL), a key enzyme in the digestion and absorption of dietary fats.[1]

| Compound ID | Structure | Pancreatic Lipase IC₅₀ (µM) |

| 7e | N-(4-chlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 6.31 |

| 7f | N-(4-fluorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 8.72 |

| 7p | N-(3,4-dichlorophenyl)-2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetamide | 9.58 |

B3GAT3 Inhibitors for Hepatocellular Carcinoma

Novel 2-oxoacetamide derivatives have been developed as inhibitors of Beta-1,3-glucuronosyltransferase 3 (B3GAT3), a protein overexpressed in hepatocellular carcinoma (HCC).[2][3]

| Compound ID | Target | K_d (µM) | MHCC-97H IC₅₀ (µM) | HCCLM3 IC₅₀ (µM) |

| TMLB-C16 | B3GAT3 | 3.962 | 6.53 ± 0.18 | 6.22 ± 0.23 |

Anti-HIV-1 Agents

Researchers have designed and synthesized 2-(pyridin-3-yloxy)acetamide derivatives that exhibit inhibitory activity against the HIV-1 reverse transcriptase.[4]

| Compound ID | HIV-1 Strain | EC₅₀ (µM) |

| Ia | IIIB | 41.52 |

| Ih | IIIB | >23.55 |

| Ij | IIIB | 8.18 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the highlighted 2-oxoacetamide derivatives are crucial for reproducibility and further development.

Synthesis of 2-(Carbazol-3-yl)-2-oxoacetamide Analogues (General Procedure)

This protocol describes the synthesis of 2-(carbazol-3-yl)-2-oxoacetamide analogues, exemplified by the preparation of compounds 7e, 7f, and 7p.[5][6][7][8]

-

Step 1: Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. To a solution of 9-ethyl-9H-carbazol-3-amine in a suitable solvent such as dichloromethane, an equimolar amount of bromoacetyl bromide is added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate.

-

Step 2: Synthesis of the final 2-(carbazol-3-yl)-2-oxoacetamide analogues. The intermediate from Step 1 is reacted with the corresponding substituted aniline in the presence of a base, such as potassium carbonate, and a catalytic amount of potassium iodide in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified, typically by column chromatography on silica gel.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of the synthesized compounds against porcine pancreatic lipase is determined using a colorimetric assay with p-nitrophenyl butyrate (p-NPB) as the substrate.[9]

-

Preparation of Solutions: A solution of porcine pancreatic lipase is prepared in a buffer containing 10 mM MOPS and 1 mM EDTA (pH 6.8). The substrate solution consists of 10 mM p-NPB in dimethylformamide. The test compounds are dissolved in a suitable solvent.

-

Assay Procedure: An enzyme buffer is mixed with the test compound solution or a positive control (e.g., Orlistat) and incubated for 15 minutes at 37°C. The substrate solution is then added, and the mixture is incubated for a further 20 minutes at 37°C.

-

Measurement: The hydrolysis of p-NPB to p-nitrophenol is measured by monitoring the increase in absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of lipase inhibition is calculated using the formula: Inhibition (%) = [1 - (B - b) / (A - a)] * 100, where A is the absorbance of the enzyme and substrate, a is the absorbance of the substrate blank, B is the absorbance of the enzyme, substrate, and inhibitor, and b is the absorbance of the inhibitor and substrate blank.

Anti-HIV-1 Activity Assay in MT-4 Cells

The anti-HIV-1 activity of the 2-(pyridin-3-yloxy)acetamide derivatives is evaluated in MT-4 cells.[4]

-

Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Infection and Treatment: MT-4 cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection of 0.01. The infected cells are then incubated with various concentrations of the test compounds.

-

MTT Assay: After a defined incubation period (e.g., 5 days), the viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathic effects by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 2-oxoacetamide derivatives exert their therapeutic effects is essential for rational drug design and development.

Inhibition of Pancreatic Lipase in Obesity

Pancreatic lipase is a critical enzyme for the digestion of dietary triglycerides. By inhibiting this enzyme, 2-(carbazol-3-yl)-2-oxoacetamide derivatives can reduce the absorption of fats from the intestine, thereby contributing to weight management in obesity. The mechanism is a direct competitive inhibition of the enzyme's active site.[1]

Caption: Inhibition of Pancreatic Lipase by 2-Oxoacetamide Derivatives.

Targeting B3GAT3 in Hepatocellular Carcinoma

Beta-1,3-glucuronosyltransferase 3 (B3GAT3) is implicated in the progression of hepatocellular carcinoma. Knockdown of B3GAT3 has been shown to inhibit proliferation and metastasis and reverse the epithelial-mesenchymal transition (EMT) process.[10][11] The 2-oxoacetamide inhibitors of B3GAT3 likely interfere with these processes, leading to their anti-cancer effects.[2][3]

Caption: Inhibition of B3GAT3-mediated signaling in HCC.

Inhibition of HIV-1 Reverse Transcriptase

The 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[12][13][14]

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Conclusion

The 2-oxoacetamide scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities and the potential for chemical modification make this class of compounds an exciting area for future research in drug discovery. Further optimization of the lead compounds presented in this review could lead to the development of clinical candidates for the treatment of obesity, cancer, and HIV.

References

- 1. Synthesis, evaluation and molecular modelling studies of 2-(carbazol-3-yl)-2-oxoacetamide analogues as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Oxoacetamide Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 10. High Expression B3GAT3 Is Related with Poor Prognosis of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Oxoacetamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-oxoacetamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The following application notes summarize key synthetic methodologies and provide step-by-step experimental procedures.

Introduction

2-Oxoacetamides, also known as α-ketoamides, are crucial structural motifs found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. Their synthesis is a key step in the development of novel therapeutics. This document outlines two robust and versatile methods for the preparation of 2-oxoacetamide derivatives: a one-pot amidation of α-keto acids using ynamide coupling reagents and the ring-opening of N-acylisatins.

Method 1: One-Pot Amidation of α-Keto Acids via Ynamide Coupling

This method provides a highly efficient and practical one-pot synthesis of diverse 2-oxoacetamides from readily available α-keto acids and amines. The use of ynamides as coupling reagents allows for extremely mild reaction conditions and tolerates a wide range of functional groups.[1][2][3] This approach avoids the need for harsh oxidants or transition-metal catalysts.[1]

Data Presentation

The following table summarizes the yields for the synthesis of various 2-oxoacetamide derivatives using the ynamide coupling method, demonstrating its broad substrate scope with aromatic, aliphatic, and heterocyclic amines.[1][2][3]

| Entry | α-Keto Acid | Amine | Ynamide Coupling Reagent | Solvent | Yield (%) |

| 1 | Phenylglyoxylic acid | Aniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 98 |

| 2 | Phenylglyoxylic acid | 4-Methoxyaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 95 |

| 3 | Phenylglyoxylic acid | 4-Fluoroaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 92 |

| 4 | Phenylglyoxylic acid | Benzylamine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 89 |

| 5 | Phenylglyoxylic acid | Morpholine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 96 |

| 6 | Pyruvic acid | Aniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 85 |

| 7 | Pyruvic acid | Benzylamine | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 82 |

| 8 | 2-Oxobutanoic acid | 4-Chloroaniline | N,N-diethyl-1-phenyl-1-propynamine | Dichloromethane | 90 |

Experimental Protocol: General Procedure for Ynamide Coupling

-

To a solution of the α-keto acid (1.0 mmol) in dichloromethane (5 mL), add the ynamide coupling reagent (1.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the amine (1.1 mmol) to the reaction mixture.

-

Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxoacetamide derivative.

Synthesis Workflow

Caption: One-pot synthesis of 2-oxoacetamides via ynamide coupling.

Method 2: Ring-Opening of N-Acylisatins

The synthesis of 2-oxoacetamides can also be achieved through the nucleophilic ring-opening of N-acylisatins with various amines.[4][5][6] The carbonyl group at the C2 position of the N-acylisatin is susceptible to nucleophilic attack, leading to the formation of the corresponding 2-oxoacetamide derivative.[4][5] This method can be performed under conventional heating or accelerated using microwave irradiation, which often results in shorter reaction times and higher yields.[4]

Data Presentation

The following table compares the yields of 2-oxoacetamide derivatives synthesized via conventional and microwave-assisted ring-opening of N-acetylisatin.

| Entry | Amine | Method | Reaction Time | Yield (%) |

| 1 | Piperidine | Conventional | 12 h | 72 |

| 2 | Piperidine | Microwave | 5 min | 95 |

| 3 | Morpholine | Conventional | 12 h | 68 |

| 4 | Morpholine | Microwave | 5 min | 92 |

| 5 | Pyrrolidine | Conventional | 12 h | 70 |

| 6 | Pyrrolidine | Microwave | 5 min | 94 |

| 7 | 1,2-Diaminoethane (2:1) | Conventional | 12 h | 65 |

| 8 | 1,2-Diaminoethane (2:1) | Microwave | 5 min | 88 |

Experimental Protocols

Protocol 2A: Conventional Method

-

To a solution of N-acylisatin (10 mmol) in acetonitrile (20 mL), add the amine (10 mmol for monoamines, 5 mmol for diamines).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of dichloromethane and hexane (1:2) to yield the pure 2-oxoacetamide derivative. For diamine products, filter the precipitate, wash with cold acetonitrile, and dry under vacuum.[4]

Protocol 2B: Microwave-Assisted Method

-

In a microwave reaction vessel, mix N-acylisatin (1 mmol) with the appropriate amine (1 mmol for monoamines, 0.5 mmol for diamines) in acetonitrile (2-5 mL).

-

Purge the vessel with nitrogen gas for 2 minutes.

-

Heat the reaction mixture in a multimode microwave reactor to 80°C for 3 minutes and hold at this temperature for an additional 2 minutes at 200 W.[4]

-

After cooling, remove the solvent under reduced pressure.

-

Purify the product by recrystallization as described in the conventional method.

Synthesis Workflow

Caption: Synthesis of 2-oxoacetamides via ring-opening of N-acylisatins.

References

- 1. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents [organic-chemistry.org]

- 2. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Acylation with 2-Oxoacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. While traditional acylating agents such as acyl chlorides and anhydrides are widely used, there is continuous interest in developing novel methods with improved selectivity and milder reaction conditions. This document provides detailed application notes and protocols related to the use of 2-oxoacetamide derivatives in N-acylation reactions, focusing on the synthesis of N-substituted α-ketoamides. These compounds are significant building blocks in medicinal chemistry, known for their presence in various bioactive molecules.

Methods for the Synthesis of N-Substituted 2-Oxoacetamides

The primary approach for forming N-acyl derivatives involving a 2-oxoacetamide structure is through the reaction of an amine with a suitable α-keto acid or its derivative. This process results in the formation of an N-substituted 2-oxoacetamide, effectively achieving N-acylation of the starting amine with the 2-oxoacetyl moiety.

One-Pot Synthesis from α-Keto Acids and Amines using Ynamides

A highly efficient, one-pot method for the synthesis of α-ketoamides involves the use of ynamides as coupling reagents to facilitate the reaction between α-keto acids and amines.[1][2] This approach is distinguished by its exceptionally mild reaction conditions and broad substrate scope.[2]

Key Features:

-

Mild Conditions: The reaction proceeds at room temperature, avoiding the need for harsh reagents or high temperatures.

-

High Yields: A wide range of α-ketoamides can be synthesized in excellent yields.[1][2]

-

Broad Substrate Scope: The method is compatible with various aromatic, aliphatic, and heterocyclic amines.[2]

-

Practicality: The operational simplicity and avoidance of toxic reagents make this method suitable for both laboratory and potential large-scale synthesis.[2]

Electrochemical Synthesis from α-Keto Acids and Amines

An alternative green chemistry approach involves the electrochemical synthesis of α-ketoamides from α-keto acids and amines.[3] This method is notable for its selectivity and the absence of external metal catalysts or oxidants.[3]

Key Features:

-

Selectivity: The reaction conditions can be tuned to selectively produce either amides or α-ketoamides.[3]

-

Sustainability: This electrochemical protocol is environmentally friendly, avoiding the use of hazardous reagents.[3]

-

Broad Applicability: The method demonstrates good functional group tolerance and is applicable to the late-stage derivatization of complex molecules.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-substituted 2-oxoacetamides.

| Amine Substrate | α-Keto Acid Substrate | Coupling Reagent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 95 | [2] |

| Benzylamine | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 92 | [2] |

| Morpholine | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 88 | [2] |

| 4-Fluoroaniline | Phenylglyoxylic acid | Ynamide | Dichloromethane | Room Temp. | 12 | 96 | [2] |

| Aniline | Phenylglyoxylic acid | Electrochemical | Acetonitrile/Water | Room Temp. | 8 | 85 | [3] |

| Benzylamine | Phenylglyoxylic acid | Electrochemical | Acetonitrile/Water | Room Temp. | 8 | 82 | [3] |

Experimental Protocols

General Protocol for One-Pot Synthesis of N-Substituted 2-Oxoacetamides using Ynamides

This protocol is based on the method described by Ma et al. (2022).[2]

Materials:

-

α-Keto acid (1.0 mmol)

-

Amine (1.2 mmol)

-

Ynamide (1.1 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the α-keto acid (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Stir the mixture at room temperature until the α-keto acid is fully dissolved.

-

Add the ynamide (1.1 mmol) to the solution and stir for 10 minutes.

-

Add the amine (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-